phthalophenone phthalophenone
Brand Name: Vulcanchem
CAS No.: 596-29-2
VCID: VC21315824
InChI: InChI=1S/C20H14O2/c21-19-17-13-7-8-14-18(17)20(22-19,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H
SMILES: C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC=CC=C4
Molecular Formula: C20H14O2
Molecular Weight: 286.3 g/mol

phthalophenone

CAS No.: 596-29-2

Cat. No.: VC21315824

Molecular Formula: C20H14O2

Molecular Weight: 286.3 g/mol

* For research use only. Not for human or veterinary use.

phthalophenone - 596-29-2

Specification

CAS No. 596-29-2
Molecular Formula C20H14O2
Molecular Weight 286.3 g/mol
IUPAC Name 3,3-diphenyl-2-benzofuran-1-one
Standard InChI InChI=1S/C20H14O2/c21-19-17-13-7-8-14-18(17)20(22-19,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H
Standard InChI Key WUBNJKMFYXGQDB-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC=CC=C4
Canonical SMILES C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC=CC=C4
Melting Point 120.0 °C

Introduction

Chemical Properties and Structure

Molecular Structure and Identification

Phthalophenone possesses a distinctive molecular structure that contributes to its chemical behavior and potential applications. The chemical structure consists of a benzofuran core with two phenyl groups attached at the 3-position and a ketone functionality at the 1-position. This arrangement creates a molecule with specific stereochemical properties and reactivity patterns.

Table 1: Chemical Identifiers and Structural Information of Phthalophenone

PropertyInformation
IUPAC Name3,3-diphenyl-2-benzofuran-1-one
CAS Registry Number596-29-2
Molecular FormulaC₂₀H₁₄O₂
Molecular Weight286.3 g/mol
Standard InChIInChI=1S/C20H14O2/c21-19-17-13-7-8-14-18(17)20(22-19,15-9-3-1-4-10-15)16-11-5-2-6-12-16
Standard InChIKeyWUBNJKMFYXGQDB-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC=CC=C4
PubChem Compound ID237296

The molecular structure of phthalophenone suggests potential applications in various domains including organic synthesis, polymer chemistry, and potentially medicinal chemistry. The compound's two phenyl groups attached to the central benzofuran system provide sites for potential modification, which could lead to diverse derivatives with altered properties.

Physical Properties

Phthalophenone exhibits specific physical properties that influence its handling, storage, and potential applications in various fields. These properties are essential considerations for researchers and industries working with this compound.

Table 2: Physical Properties of Phthalophenone

PropertyValue
Physical StateSolid (at room temperature)
Melting Point120.0 °C
AppearanceInformation limited in available research
SolubilityLimited information available
StabilityLimited information available

The melting point of 120.0 °C indicates that phthalophenone is a solid at room temperature, which has implications for its handling, storage, and processing in laboratory and industrial settings. Further research on other physical properties such as solubility in various solvents, stability under different conditions, and spectroscopic properties would be valuable for expanding the practical applications of this compound.

Synthesis of Phthalophenone

Role in Polymer Synthesis

Beyond its direct synthesis, phthalophenone derivatives, particularly 4,4′-dihydroxy phthalophenone (sometimes referred to alongside phenolphthalein in the literature), have been utilized in polymer chemistry for the preparation of copolyphenylene sulfones with cardo fragments. This application demonstrates the potential utility of phthalophenone derivatives as structural components in polymer science .

The synthesis of copolyphenylene sulfones incorporating phthalophenone derivatives proceeds through high-temperature polycondensation via nucleophilic substitution reactions. For example, the synthesis of PPSU-C (a copolyphenylene sulfone with cardo fragments) involves the reaction of 4,4′-dihydroxy diphenyl, 4,4′-dihydroxy phthalophenone, 4,4′-dichloro diphenyl sulfone, and potassium carbonate in N,N-dimethyl acetamide as the reaction solvent .

This application in polymer chemistry suggests potential for further exploration of phthalophenone derivatives in the development of specialized polymeric materials with tailored properties.

Comparison with Related Compounds

Phthalophenone versus Phthalocyanine

While phthalophenone and phthalocyanine share a partial naming convention suggesting structural relationships, they represent distinctly different classes of compounds with varied properties and applications.

Table 3: Comparison of Phthalophenone and Phthalocyanine

PropertyPhthalophenonePhthalocyanine
Molecular FormulaC₂₀H₁₄O₂C₃₂H₁₈N₈
Molecular Weight286.3 g/mol514.5389 g/mol
Core StructureBenzofuranoneMacrocyclic tetraazaporphyrin
Typical ApplicationsPolymer chemistryPhotodynamic therapy, dyes, catalysts
Research ExtentLimitedExtensive

Phthalocyanines have been extensively studied for applications in photodynamic therapy, where they function as second-generation photosensitizers with improved photophysical and photochemical properties compared to first-generation agents . Additionally, phthalocyanines have demonstrated phototoxicity against various microorganisms and tumor cells, though challenges such as low solubility in physiological environments have necessitated the development of specialized delivery systems .

Recent research has focused on loading phthalocyanines into drug delivery carriers such as nanoemulsions, liposomes, and lipid nanoparticles to overcome solubility limitations and enhance therapeutic efficacy . In contrast, research on phthalophenone's biological activity remains notably sparse in the current literature .

Research Challenges and Future Directions

Current Research Limitations

Research on phthalophenone faces several significant challenges:

  • Limited published literature specifically focused on phthalophenone

  • Incomplete characterization of physical and chemical properties

  • Minimal exploration of potential applications beyond polymer chemistry

  • Lack of standardized synthesis optimization protocols

These limitations present substantial barriers to advancing knowledge about phthalophenone and its potential applications. Additionally, the relative obscurity of phthalophenone compared to related compounds may contribute to reduced research interest and funding opportunities.

Future Research Opportunities

Despite the current limitations, several promising research directions could advance understanding of phthalophenone:

  • Comprehensive characterization of physical and chemical properties

  • Development of optimized and scalable synthesis methods

  • Exploration of structure-property relationships through systematic derivative synthesis

  • Investigation of potential applications in fields such as materials science, organic electronics, or medicinal chemistry

  • Computational studies to predict properties and potential applications

Additionally, the green chemistry approaches being applied to related compounds like phthalocyanines, as mentioned in search result , could be extended to phthalophenone synthesis. Such approaches might focus on reducing environmental impact through metrics like the Environmental factor (E-factor), which quantifies waste production relative to product obtained .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator